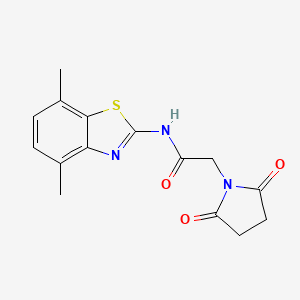

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-8-3-4-9(2)14-13(8)17-15(22-14)16-10(19)7-18-11(20)5-6-12(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZENUXGYBNAYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331862 | |

| Record name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

897759-68-1 | |

| Record name | N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrrolidine derivative, which contributes to its unique biological profile. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H16N2OS |

| Molar Mass | 284.36 g/mol |

| CAS Number | Not explicitly listed |

This compound exhibits its biological activity primarily through the modulation of various enzyme systems and receptor interactions. Molecular docking studies suggest that the compound can effectively bind to specific targets involved in critical biological pathways.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with key amino acids at their active sites.

- Receptor Modulation : It shows potential for modulating receptors linked to various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 625–1250 µg/mL |

| Escherichia coli | Moderate | Not effective |

| Candida albicans | Significant | 312.5 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

The benzothiazole derivatives have been explored for their anticancer properties. Studies indicate that they may disrupt cellular signaling pathways critical for cancer cell survival. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

-

Antibacterial Efficacy Against Gram-positive Bacteria

A study evaluated the antibacterial activity of several benzothiazole derivatives against Gram-positive bacteria like S. aureus and E. faecalis. The results showed that certain derivatives had MIC values indicating strong inhibitory effects. -

Antifungal Activity Assessment

In vitro tests against C. albicans demonstrated that related compounds exhibited promising antifungal activity, suggesting potential therapeutic applications in treating fungal infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with ligands used in coordination chemistry and catalysis. Key comparisons include:

Key Comparisons:

Benzothiazole vs. In contrast, AQMe2tacn’s triazacyclononane and quinoline groups prioritize metal coordination, as seen in iron- and ruthenium-catalyzed water oxidation . Solubility: The dioxopyrrolidinyl group in the target compound may improve aqueous solubility compared to the hydrophobic quinoline in AQMe2tacn.

Acetamide Side Chains

- The acetamide linker in all three compounds facilitates hydrogen bonding. However, the target compound’s dioxopyrrolidinyl group introduces additional carbonyl groups, which could enhance binding to polar enzyme pockets.

Metal-Binding Capacity AQMe2tacn and Dpaq exhibit strong chelation with transition metals (e.g., Fe, Ru) due to their nitrogen-rich frameworks . The target compound’s benzothiazole and dioxopyrrolidinyl groups are less likely to participate in metal coordination, suggesting divergent applications in non-catalytic contexts.

Pharmacological and Physicochemical Properties

Hypothetical data based on structural analogs:

Research Findings (Inferred):

- Enzyme Inhibition : Benzothiazole derivatives often target kinases or proteases. The methyl groups at positions 4 and 7 may sterically hinder binding compared to unsubstituted analogs.

- Catalytic Inactivity: Unlike AQMe2tacn, the target compound lacks the nitrogen donor atoms required for efficient metal coordination, limiting its utility in catalysis .

Methodological Context

- Pharmacological Profiling : The Litchfield-Wilcoxon method could theoretically compare ED50 values of this compound with analogs in dose-effect studies.

Q & A

Basic Synthesis and Structural Characterization

Q: What are the key steps and challenges in synthesizing N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide? A: Synthesis involves multi-step reactions starting with benzothiazole precursors and functionalization with pyrrolidine-dione moieties. Critical steps include:

- Coupling reactions between benzothiazole amines and activated acetamide intermediates under reflux conditions (ethanol or DMF) .

- Purification via recrystallization (DMF/EtOH mixtures) or column chromatography to achieve >95% purity .

Challenges include optimizing reaction pH and temperature to avoid side products (e.g., over-acylation) . Structural validation requires NMR (1H/13C for regiochemistry) and HPLC (purity >98%) .

Advanced Reaction Optimization

Q: How can researchers resolve low yields during the final coupling step? A: Low yields often stem from steric hindrance at the benzothiazole 2-position. Strategies include:

- Using microwave-assisted synthesis to reduce reaction time and improve efficiency .

- Introducing protecting groups (e.g., Boc) on the pyrrolidine-dione nitrogen to prevent unwanted cyclization .

- Solvent optimization (e.g., switching from ethanol to DCM for better solubility of intermediates) .

Structural and Functional Analysis

Q: What spectroscopic and computational methods validate the compound’s interaction with biological targets? A:

- FT-IR confirms amide C=O stretching (1650–1700 cm⁻¹) and benzothiazole C-S bonds (640–680 cm⁻¹) .

- Molecular docking (AutoDock Vina) predicts binding affinity to kinase domains (e.g., EGFR) via hydrogen bonding with the pyrrolidine-dione oxygen .

- X-ray crystallography (if crystals are obtainable) resolves π-π stacking between benzothiazole and aromatic residues in target proteins .

Biological Activity and Mechanism

Q: What in vitro assays are suitable for evaluating its anticancer potential? A:

- MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Apoptosis detection via Annexin V-FITC/PI staining and flow cytometry .

- Kinase inhibition profiling (e.g., EGFR, BRAF) using recombinant enzymes and ATP-competitive assays .

Data Contradiction Analysis

Q: How to address discrepancies in reported IC₅₀ values across studies? A: Variability arises from differences in:

- Cell culture conditions (e.g., serum concentration, passage number) .

- Compound solubility (use of DMSO vs. PEG-400 affects bioavailability) .

- Assay protocols (e.g., incubation time, endpoint measurement methods) . Standardize protocols using guidelines like OECD 129 for reproducibility.

Structure-Activity Relationship (SAR) Studies

Q: Which structural modifications enhance target selectivity? A:

| Modification | Effect | Reference |

|---|---|---|

| 4,7-Dimethyl on benzothiazole | Increases lipophilicity and membrane permeability | |

| Pyrrolidine-dione substitution | Enhances hydrogen bonding with kinase ATP pockets | |

| Acetamide linker | Improves metabolic stability vs. ester analogs |

Stability and Degradation Pathways

Q: How does the compound degrade under physiological conditions? A:

- Hydrolysis : The acetamide linker is susceptible to esterase-mediated cleavage in serum .

- Oxidation : Benzothiazole’s sulfur atom forms sulfoxides in the presence of ROS (e.g., H₂O₂) .

- Mitigation : Co-administration with antioxidants (e.g., ascorbic acid) or formulation in PEGylated nanoparticles .

Advanced Analytical Techniques

Q: What LC-MS/MS parameters ensure accurate quantification in pharmacokinetic studies? A:

- Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient .

- Ionization : ESI+ at 3.5 kV; monitor m/z 318.4 → 152.1 (quantifier) and 318.4 → 105.0 (qualifier) .

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively, validated per ICH Q2(R1) .

Computational Modeling for Drug Design

Q: Which in silico tools predict off-target effects? A:

- SwissTargetPrediction identifies potential off-target kinases (e.g., JAK2, ABL1) .

- ToxTree evaluates mutagenicity risk based on structural alerts (e.g., nitro groups absent here) .

- MD Simulations (GROMACS) assess binding stability over 100 ns trajectories .

Reproducibility in Biological Assays

Q: How to ensure consistent results in enzyme inhibition assays? A:

- Pre-incubate enzymes (e.g., EGFR) with compound for 30 min at 25°C to reach equilibrium .

- Use internal standards (e.g., staurosporine for kinase assays) to normalize activity .

- Validate with Z’-factor >0.5 to confirm assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.